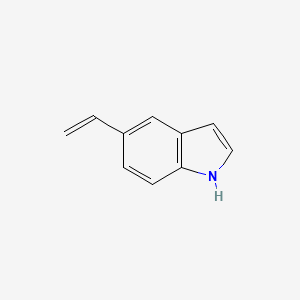

5-Vinyl-1H-indole

Descripción

The study of heterocyclic compounds is a cornerstone of chemical science, and among these, the indole (B1671886) scaffold stands out for its prevalence and versatility. 5-Vinyl-1H-indole, a specific derivative, represents a confluence of the well-established chemistry of indoles and the reactive potential of a vinyl functional group.

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAAYQMSBGYWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504299 | |

| Record name | 5-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77132-99-1 | |

| Record name | 5-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Vinyl 1h Indole and Its Analogues

Direct Synthesis Strategies for 5-Vinyl-1H-indole

Direct approaches to this compound predominantly utilize palladium-catalyzed cross-coupling reactions of readily available 5-haloindoles with a suitable vinylating agent. Olefin metathesis also presents a potential, albeit less commonly reported, pathway.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of this compound, offering reliable and efficient C-C bond formation. The two main approaches are Heck-type couplings and cross-coupling reactions with organometallic vinyl reagents.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides, including 5-haloindoles, using simple alkenes like ethylene (B1197577) or its derivatives. organic-chemistry.orgclockss.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. organic-chemistry.org

Aryl or vinyl halides or triflates are common electrophiles in this reaction. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base like triethylamine (B128534) or potassium carbonate, and often a phosphine (B1218219) ligand. organic-chemistry.org While iodo- and bromoarenes are classic substrates, chloroarenes can also be used, though they are generally less reactive. thieme-connect.de In the context of indole (B1671886) chemistry, the Heck reaction has been successfully applied to produce vinylindoles. For instance, the Heck reaction of 5-iodoindole (B102021) with various alkenes has been reported. rsc.org A notable synthesis of an Eletriptan intermediate involves the Heck reaction between 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole and phenyl vinyl sulfone, utilizing a palladium-based catalyst. google.com

| Reactants | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole, Phenyl vinyl sulfone | Pd(OAc)₂, tri-o-tolylphosphine | Et₃N | DMF | - | - | google.com |

| 5-Iodoindole, Acrylic acid | Na₂PdCl₄, sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 °C (MW) | High | sci-hub.se |

Cross-coupling reactions involving pre-formed organometallic vinyl reagents are highly effective for the synthesis of this compound. The most prominent among these are the Suzuki-Miyaura and Stille couplings.

The Suzuki-Miyaura coupling utilizes an organoboron reagent, such as a vinylboronic acid or a vinyltrifluoroborate salt, and an aryl halide in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely favored due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org A direct and efficient synthesis of this compound has been achieved via the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indole with potassium vinyltrifluoroborate. This reaction, catalyzed by a palladium complex, provides the desired product in good yield. conicet.gov.arbeilstein-journals.org The use of potassium trifluoro(vinyl)borate is advantageous as it is an air- and moisture-stable solid. organic-chemistry.orgwikipedia.org

| Reactants | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 5-Bromo-1H-indole, Potassium vinyltrifluoroborate | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 °C | 55% | conicet.gov.ar |

The Stille coupling involves the reaction of an organotin reagent (organostannane) with an organic halide, catalyzed by palladium. libretexts.orgcapes.gov.br Vinylstannanes, such as vinyltributylstannane, are common reagents for introducing a vinyl group. capes.gov.br The Stille reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org While the toxicity of organotin compounds is a drawback, the reaction remains a powerful synthetic tool. organic-chemistry.org The synthesis of vinylindoles has been accomplished using Stille coupling, for example, by reacting 3-haloindoles with organostannanes. beilstein-journals.org However, reports of the direct synthesis of this compound via Stille coupling are less common, with one study noting the unsuccessful coupling of a 3-iodo-1H-indole-2-carbonitrile derivative with tributyl(vinyl)stannane. google.com

Heck-Type Coupling of Halogenated Indoles with Vinyl Reagents

Olefin Metathesis Approaches Involving this compound Derivatives

Olefin metathesis, a reaction that involves the redistribution of alkene bonds catalyzed by transition-metal complexes, typically those of ruthenium (e.g., Grubbs catalysts), offers another avenue for the synthesis of vinylindoles. acs.org Cross-metathesis (CM) between an olefinic indole precursor and a vinylating agent like ethylene could, in principle, yield this compound. google.comchim.it

While CM is a powerful technique, its application for the direct synthesis of this compound is not extensively documented. Challenges can arise from catalyst deactivation by nitrogen-containing heteroaromatics. acs.org However, the CM of other functionalized olefins in the presence of copper iodide as a co-catalyst has been shown to enhance reaction rates and yields. beilstein-journals.org Ring-closing metathesis (RCM) is more commonly employed in indole chemistry to construct fused ring systems.

Synthesis of Substituted Vinyl Indoles through Ring Functionalization

Methodologies have also been developed to introduce a vinyl group at other positions of the indole nucleus, providing access to a variety of vinylindole isomers.

Vinylation of Indole Nucleus at Alternative Positions (e.g., C2, C3, N1)

The direct vinylation of the indole ring at the C2, C3, and N1 positions can be achieved through various transition-metal-catalyzed reactions.

C2-Vinylation: The C2 position of indole is less nucleophilic than the C3 position, making direct C2-functionalization more challenging. However, several strategies have been developed. Palladium-catalyzed direct C2-alkenylation of indoles can be achieved, with the regioselectivity being controlled by the reaction solvent. Current time information in Bangalore, IN. For instance, using a palladium catalyst in a dioxane/acetic acid solvent system with a peroxide oxidant favors C2-vinylation. Current time information in Bangalore, IN. Another approach involves the use of a directing group on the indole nitrogen, such as an N-(2-pyridyl)sulfonyl group, which directs the palladium-catalyzed alkenylation specifically to the C2 position. nih.gov Rhodium catalysis has also been employed for the C2-alkenylation of indoles using vinyl acetate. nih.gov Furthermore, copper-catalyzed C2-vinylation of indole derivatives with iodonium (B1229267) salts has been reported. acs.org

C3-Vinylation: The C3 position is the most nucleophilic site of the indole ring and is thus the preferred site for electrophilic substitution. beilstein-journals.org Palladium-catalyzed Heck-type reactions starting from 3-haloindoles are effective for introducing a vinyl group at this position. beilstein-journals.org These reactions often require an electron-withdrawing group on the indole nitrogen to stabilize the 3-haloindole precursor. beilstein-journals.org Direct C3-alkenylation of indoles with alkenes can also be achieved under palladium catalysis, with the regioselectivity being influenced by the solvent and oxidant used. For example, using a palladium catalyst with copper(II) acetate as the oxidant in a DMF/DMSO solvent system leads to exclusive C3-vinylation. Current time information in Bangalore, IN.

N1-Vinylation (N-Vinylation): The vinylation of the nitrogen atom of the indole ring provides N-vinylindoles, which are valuable building blocks in organic synthesis. clockss.org Palladium-catalyzed methods are prominent for this transformation. One approach involves the palladium-catalyzed oxidative cross-coupling of indoles with N-tosylhydrazones. chim.it Another method describes the palladium-catalyzed N-vinylation of azaheterocycles, including indoles, with vinyl triflates. More recently, a palladium-catalyzed deoxygenative coupling for the N-vinylation of indoles using vinyl ethers has been developed, showing good to excellent yields and high N1-regioselectivity. thieme-connect.de Base-mediated N-vinylation of indoles with vinyl selenones has also been reported as a metal-free alternative. clockss.org

| Position | Method | Catalyst/Reagents | Key Features | Reference(s) |

| C2 | Direct Alkenylation | Pd(OAc)₂, t-BuOOBz, Dioxane/AcOH | Solvent-controlled regioselectivity | Current time information in Bangalore, IN. |

| C2 | Directed Alkenylation | Pd(II), N-(2-pyridyl)sulfonyl group | High regioselectivity at C2 | nih.gov |

| C2 | Vinylation | Cu(II), Iodonium salts | Mild conditions, direct functionalization | acs.org |

| C3 | Heck Coupling | Pd(0), 3-Haloindole | Requires N-protection for stability | beilstein-journals.org |

| C3 | Direct Alkenylation | Pd(OAc)₂, Cu(OAc)₂, DMF/DMSO | Solvent-controlled regioselectivity | Current time information in Bangalore, IN. |

| N1 | Oxidative Coupling | Pd-catalyst, N-Tosylhydrazones | Stereocontrolled synthesis | chim.it |

| N1 | Deoxygenative Coupling | Pd(OAc)₂, Vinyl ethers | High N1-regioselectivity | thieme-connect.de |

| N1 | Addition/Elimination | KOH, Vinyl selenones | Metal-free conditions | clockss.org |

Wittig-Horner Reactions in Vinyl Indole Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds with high E-selectivity. organic-chemistry.org This reaction involves the use of stabilized phosphorus ylides, typically phosphonate (B1237965) carbanions, which react with aldehydes or ketones. organic-chemistry.org In the context of vinyl indole synthesis, the HWE reaction provides a reliable method for introducing the vinyl group onto the indole nucleus.

A common strategy involves the reaction of an indole carboxaldehyde with a phosphonate ylide. For the synthesis of this compound, the process would typically start with 5-formyl-1H-indole. The aldehyde is treated with a phosphonate reagent, such as the ylide derived from trimethyl phosphonoacetate, in the presence of a base. This leads to the formation of an acrylate (B77674) derivative, which can then be further transformed if necessary. A more direct approach to the vinyl group involves using a methylene-ylide, such as that generated from methyltriphenylphosphonium (B96628) bromide in a classic Wittig reaction, or a related HWE reagent.

In a broader application for creating substituted indoles, an HWE reaction can be used to form an enamine from a substituted 2-bromobenzaldehyde (B122850) and N-Cbz-protected phosphonoglycine trimethyl ester. This enamine intermediate is then cyclized via a copper-catalyzed reaction to afford the indole core. thieme-connect.com This demonstrates the utility of the HWE reaction in the early stages of indole scaffold construction. thieme-connect.com The general mechanism involves the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon, leading to an intermediate which collapses to form the alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5-Formyl-1H-indole | Methylene phosphonate ylide | This compound | Horner-Wadsworth-Emmons |

| 2-Bromobenzaldehyde | N-Cbz-phosphonoglycine ester | Indole-2-carboxylate | HWE / Cu-catalyzed cyclization thieme-connect.com |

Synthesis of 5-Vinylated Tetrahydro-γ-Carbolines

Tetrahydro-γ-carbolines are significant structural motifs in medicinal chemistry. The introduction of a vinyl group at the 5-position of the indole core within this scaffold can be achieved through several synthetic routes. One direct method involves the vinylation of a pre-existing tetrahydro-γ-carboline. A convenient approach uses ethane-1,2-diyl dimethanesulfonate in the presence of a base like sodium hydride to vinylate the indole nitrogen of the carboline system. researchgate.netresearchgate.net

Alternatively, complex carboline structures can be assembled from functionalized indole precursors. Syntheses of various tetrahydro-γ-carbolines have been developed using methods like Lewis acid-catalyzed reactions of piperidone enol ethers with benzoquinone monoimines or one-pot multicomponent reactions involving aldehydes, anilines, and 2-vinylindoles. rhhz.net Applying these methodologies with a starting material of this compound could foreseeably produce 5-vinylated tetrahydro-γ-carbolines. Palladium-catalyzed C-H addition of indoles to nitriles followed by cyclization is another advanced strategy for accessing γ-carboline systems. ljmu.ac.uk

| Precursor | Reagent/Method | Product |

| Tetrahydro-γ-carboline | Ethane-1,2-diyl dimethanesulfonate / NaH researchgate.netresearchgate.net | N-Vinylated Tetrahydro-γ-carboline |

| 5-Aryloxazolidines, Indoles | Polyphosphoric Acid (PPA) rhhz.net | 4-Aryl-tetrahydro-γ-carbolines |

| 2-Substituted Indole Esters | Nitriles, Pd-catalyst ljmu.ac.uk | γ-Carbolines |

Derivatization via Vinyl Selenones and Vinyl Azides

Vinyl selenones have emerged as highly effective reagents for the functionalization and synthesis of complex heterocyclic systems. Their utility stems from the electron-withdrawing nature and excellent leaving group ability of the phenylselenonyl group. researchgate.netchim.it This allows them to act as potent Michael acceptors in cascade reactions.

A key application is the N-vinylation of azoles, including indoles. A protocol using vinyl selenones and indoles in the presence of potassium hydroxide (B78521) provides N-vinyl indoles through an addition/elimination cascade process under mild, transition-metal-free conditions. nih.gov The reaction proceeds via an initial aza-Michael addition of the indole nitrogen to the vinyl selenone, forming an intermediate adduct. This is followed by the β-elimination of phenylseleninic acid to yield the N-vinylated product. nih.gov

Furthermore, vinyl selenones can be used to construct more elaborate fused indole derivatives. For instance, the reaction of vinyl selenones with (1H-indol-2-yl)carboxamides, using potassium hydroxide as a base, initiates a Michael addition-cyclization cascade to produce 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones, which are scaffolds of significant biological interest. sciforum.net While the direct reaction of this compound with these reagents is less documented, the use of vinyl selenones to build upon simpler indole cores highlights a powerful derivatization strategy.

| Indole Substrate | Reagent | Product Type | Key Transformation |

| 1H-Indole | Phenyl vinyl selenone / KOH | 1-Vinyl-1H-indole nih.gov | Addition-Elimination |

| (1H-Indol-2-yl)carboxamide | Phenyl vinyl selenone / KOH | 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one sciforum.net | Michael Addition-Cyclization |

| Methyl α-aryl-α-isocyanoacetate | Phenyl vinyl selenone | Functionalized α-amino acids researchgate.net | Michael Addition/Functionalization |

Preparation of Specific this compound Derivatives

Starting from this compound, a variety of derivatives can be prepared by modifying the indole nitrogen or by using the entire molecule as a building block in larger structures.

N-Substituted 5-Vinyl-1H-indoles (e.g., 1-Methyl-5-Vinyl-1H-indole, 1-Benzyl-5-Vinyl-1H-indole)

The substitution of the hydrogen atom on the indole nitrogen is a common strategy to modify the properties of the indole ring. The N-H proton is weakly acidic and can be removed by a suitable base to generate the corresponding indolyl anion. This anion is a potent nucleophile and readily reacts with various electrophiles.

For the synthesis of N-alkyl or N-benzyl derivatives of this compound, a standard procedure involves treating the parent indole with a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting anion is then quenched with an alkylating agent. For example, the addition of methyl iodide would yield 1-methyl-5-vinyl-1H-indole, while benzyl (B1604629) bromide would produce 1-benzyl-5-vinyl-1H-indole. Copper-catalyzed cross-coupling reactions have also been developed for the N-alkenylation of indoles. researchgate.net More complex N-substituted indoles can be formed through one-pot, multi-component Fischer indolization and N-alkylation sequences. researchgate.net

| Starting Material | Base | Electrophile | Product |

| This compound | NaH | Methyl Iodide (CH₃I) | 1-Methyl-5-vinyl-1H-indole |

| This compound | NaH | Benzyl Bromide (BnBr) | 1-Benzyl-5-vinyl-1H-indole |

| 1H-Indole | K₃PO₄ | Alkenyl Bromide / CuI | N-Alkenyl-1H-indole researchgate.net |

Incorporation of this compound into Complex Molecular Architectures

The this compound moiety is a valuable synthon for constructing complex molecular architectures, particularly those found in natural products and pharmaceutically active compounds. The vinyl group and the indole nucleus can participate in a range of chemical transformations, including powerful cascade and cycloaddition reactions. rsc.org

Vinyl-heteroaromatics, including protected vinylindoles, can act as dienes in Diels-Alder reactions, providing a rapid increase in molecular complexity and stereocontrol. core.ac.uk For example, an N-protected 3-vinylindole can react with a dienophile to form a tetrahydrocarbazole scaffold in a single step. core.ac.uk This strategy is directly applicable to this compound for the synthesis of novel fused systems.

Organocascade catalysis offers another sophisticated approach. A notable example is the synthesis of the complex Strychnos alkaloid, (−)-strychnine, which utilizes a 2-vinyl indole derivative in a cascade sequence involving a Diels-Alder cycloaddition, β-elimination, and subsequent intramolecular cyclizations to rapidly assemble a key tetracyclic intermediate. nih.gov This highlights the strategic potential of the vinylindole unit to enable the efficient synthesis of architecturally complex molecules. nih.gov

| Precursor | Reaction Type | Resulting Scaffold/Molecule | Significance |

| N-Protected Vinylindole | Diels-Alder Reaction core.ac.uk | Tetrahydrocarbazole | Rapid construction of fused ring systems |

| 2-Vinylindole Derivative | Organocascade Catalysis nih.gov | Tetracyclic core of Strychnos alkaloids | Collective total synthesis of natural products |

| 2-(2-Bromophenyl)-1-alkyl-1H-indole | Pd-catalyzed Heck Cyclization beilstein-journals.org | Indeno[1,2-b]indol-10(5H)-one | Synthesis of complex fused polycycles |

Chemical Reactivity and Transformation Pathways of 5 Vinyl 1h Indole

Reactions at the Vinyl Moiety

The exocyclic vinyl group at the C-5 position of the indole (B1671886) ring is susceptible to reactions typical of alkenes, including additions, cycloadditions, and polymerizations. These transformations primarily affect the double bond, often leaving the indole ring system intact, although the electronic nature of the indole can influence the reactivity of the vinyl group.

Addition Reactions (e.g., Hydrogenation, Halogenation)

The carbon-carbon double bond of the vinyl group can undergo various addition reactions. Hydrogenation of the vinyl group would convert it to an ethyl group, yielding 5-ethyl-1H-indole. This reaction is typically performed using catalytic hydrogenation, for instance with a palladium on carbon (Pd/C) catalyst, though specific studies on 5-vinyl-1H-indole are not widely detailed in the provided results.

Halogenation represents another key addition reaction. The bromination of 5-vinylindole can occur at two different locations: the vinyl group's double bond and the pyrrole (B145914) ring of the indole. researchgate.net The reaction's regioselectivity depends on the reagent used. When reacting with pyridinium (B92312) bromide perbromide, the electrophilic attack preferentially occurs on the electron-rich pyrrole ring. researchgate.net However, by introducing an electron-withdrawing acetyl group to the indole nitrogen, the reactivity of the pyrrole ring is diminished, leading to bromination at the vinyl group. researchgate.net This demonstrates that the reaction pathway can be directed by modifying the electronic properties of the indole core.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The vinyl group of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a pathway to complex polycyclic structures.

Diels-Alder Reactions: Vinylindoles can participate as 4π components (dienes) in Diels-Alder reactions. mdpi.comcore.ac.uk For instance, an acid-catalyzed condensation of an indole with 1-tetralone (B52770) can form a vinylindole in situ, which then undergoes a Diels-Alder reaction with N-phenylmaleimide to produce annulated tetrahydrocarbazoles. tandfonline.com This cascade reaction, conducted in isopropyl alcohol with p-toluenesulfonic acid, highlights the synthetic utility of the vinylindole motif in building complex heterocyclic frameworks. tandfonline.com While these examples often involve 2- or 3-vinylindoles, the principle extends to the 5-vinyl isomer, which can react with suitable dienophiles. clockss.org

1,3-Dipolar Cycloadditions: this compound is an effective dipolarophile in 1,3-dipolar cycloadditions. It can react with azomethine ylides, which can be generated in situ from amino acids like sarcosine (B1681465) or L-proline. nih.govbeilstein-journals.org These reactions proceed efficiently under thermal conditions to create complex spiropyrrolidine structures containing an indole moiety, with high regio- and stereospecificity. nih.govbeilstein-journals.org Similarly, cycloadditions with nitrones and nitrile oxides can yield isoxazolidines and isoxazolines, respectively, which are important structural motifs in medicinal chemistry. semanticscholar.orgresearchgate.net

A summary of representative cycloaddition reactions involving vinylindoles is presented below.

| Reaction Type | Dipole/Dienophile | Reagents/Conditions | Product Type | Ref |

| 1,3-Dipolar Cycloaddition | Azomethine ylide (from Sarcosine/Ninhydrin) | Thermal | Spiropyrrolidine | nih.govbeilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Nitrone | DFT calculations suggest feasibility | Isoxazolidine | semanticscholar.orgresearchgate.net |

| Diels-Alder (in situ) | N-phenylmaleimide | IPA, p-TsOH, reflux | Annulated tetrahydrocarbazole | tandfonline.com |

Polymerization Reactions

The vinyl group enables this compound to act as a monomer for polymerization. Both free-radical and anionic polymerization methods have been successfully employed. tandfonline.comtandfonline.com For instance, using azobisisobutyronitrile (AIBN) as a free-radical initiator or butyllithium (B86547) (BuLi) as an anionic initiator can produce poly(5-vinylindole). tandfonline.comtandfonline.com To prevent side reactions at the indole's reactive N-H site during polymerization, the nitrogen is often protected, for example, as an N-benzyl derivative. tandfonline.com The resulting polymers can then be chemically modified to introduce functionalities like tryptamine (B22526) or indole acetic acid derivatives, creating materials with potential biological applications. tandfonline.comtandfonline.com

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), have also been applied to N-vinylindole derivatives to produce polymers with controlled molecular weights and narrow distributions. figshare.comfigshare.com

Reactivity of the Indole Heterocycle

The indole ring system is an electron-rich aromatic heterocycle, making it prone to electrophilic substitution, particularly at the C-3 position. The nitrogen atom, while its lone pair contributes to the ring's aromaticity, can also exhibit nucleophilic character, allowing for transformations such as alkylation and acylation.

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C-3 position of the pyrrole ring. bhu.ac.innih.gov This is because the cationic intermediate (arenium ion) formed by attack at C-3 is more stable than the one formed by attack at C-2, as the positive charge can be delocalized over the nitrogen atom without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in If the C-3 position is blocked, substitution may occur at other positions, such as C-2 or on the benzene ring (e.g., C-6). bhu.ac.in

For this compound, the vinyl group is an activating group, which could further enhance the reactivity of the benzene portion of the ring towards electrophiles. However, the pyrrole ring remains the most electron-rich and typical electrophilic reactions like halogenation, nitration, and Friedel-Crafts acylation would be expected to occur preferentially at C-3, provided the conditions are mild enough to avoid polymerization or reaction at the vinyl group. bhu.ac.inpressbooks.pub For example, the bromination of 5-vinylindole with pyridinium bromide perbromide results in substitution on the pyrrole ring. researchgate.net Direct C-H amidation at the C3 position of indoles has also been achieved using specific electrophilic nitrogen agents in the presence of a Lewis acid like ZnCl₂. nih.gov

Nucleophilic Transformations of the Indole Nitrogen

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can undergo various transformations, such as alkylation and acylation. researchgate.net

N-Alkylation: The direct N-alkylation of indoles can be challenging due to the competing C-3 alkylation. researchgate.netorganic-chemistry.org However, strategies exist to favor N-substitution. Using a base to generate the nitrogen anion enhances the nucleophilicity of the N1 position. researchgate.net Palladium-catalyzed reactions have been developed for the N-alkylation of indoles with vinyl aziridines, yielding N-alkylated products with high regioselectivity, especially when an electron-withdrawing group is present on the indole ring. nih.gov

N-Acylation: N-acylation is a common method for protecting the indole nitrogen or for synthesizing N-acylindole derivatives. This can be achieved using reactive acylating agents like acyl chlorides or by using coupling agents. rsc.org A method for the N-acylation of 5-substituted indoles using carboxylic acids with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has been reported. researchgate.net The efficiency of this reaction is influenced by the substituent at the C-5 position; electron-withdrawing groups give high yields, while electron-donating groups are less effective. researchgate.net Boric acid has also been used to catalyze the direct N-acylation of indole with carboxylic acids. clockss.org

A summary of conditions for transformations at the indole nitrogen is provided below.

| Transformation | Reagents | Conditions | Product | Ref |

| N-Alkylation | NaH, then MeI or BnBr | DMF | N-Methyl or N-Benzyl indole | mdpi.com |

| N-Alkylation | Vinyl Aziridines, Pd₂(dba)₃ | Chiral Ligand, DCE | N-Alkylated indole | nih.govmdpi.com |

| N-Acylation | Carboxylic Acid, DCC, DMAP | CH₂Cl₂ | N-Acylindole | researchgate.netmdpi.com |

| N-Acylation | Carboxylic Acid, Boric Acid | - | N-Acylindole | clockss.org |

| N-Acylation | Aldehydes, NHC catalyst | Oxidative organocatalysis | N-Acylindole | rsc.org |

Catalytic Transformations Involving this compound

The vinyl group at the C5 position of the indole ring in this compound serves as a versatile handle for a variety of catalytic transformations, enabling the synthesis of complex and functionally diverse indole derivatives. These transformations can be broadly categorized into palladium-catalyzed cross-coupling and cyclization reactions, and metal-free and organocatalytic processes.

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively utilized to functionalize the vinyl group of this compound. These reactions, including Heck, Suzuki, and Stille couplings, facilitate the formation of new carbon-carbon bonds, leading to a wide array of substituted indole structures. beilstein-journals.orgnih.govmdpi.com

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been successfully applied to 5-iodo- and 5-bromoindoles to introduce a vinyl group, which can then undergo further transformations. nih.govorganic-chemistry.org For instance, the coupling of 5-iodo-indole with acrylic acid using a palladium catalyst system under aqueous conditions has been explored. nih.gov While direct Heck reactions on this compound itself are less commonly reported, the vinyl group is often introduced via a Heck reaction as a key step in a synthetic sequence. nih.govmolaid.com

The Suzuki reaction , which involves the cross-coupling of an organoboron compound with an organohalide, is another powerful tool for modifying the indole scaffold. beilstein-journals.orgresearchgate.netacs.org While direct Suzuki coupling with this compound is not the typical application, the synthesis of vinylindoles can be achieved through Suzuki reactions on halo-indoles. beilstein-journals.org For example, N-Boc-5-methoxy-2-indolylboronic acid has been coupled with 1-chlorocyclopentene using a palladium catalyst to yield a vinyl-substituted indole derivative. rsc.org

The Stille reaction utilizes an organotin reagent and an organohalide for carbon-carbon bond formation. beilstein-journals.orgwikipedia.orgnih.govresearchgate.net This method has been employed for the synthesis of vinylindoles on solid supports, where a bromo-indole resin is reacted with tributyl(vinyl)tin (B143874) in the presence of a palladium catalyst. beilstein-journals.org This approach allows for the generation of diverse indole libraries.

Beyond simple cross-coupling, palladium catalysts can also mediate intramolecular cyclization reactions involving the vinyl group. beilstein-journals.orgchim.itrsc.orgmdpi.com These reactions are crucial for constructing fused-ring systems containing the indole nucleus. For instance, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been developed to access aza[3.1.0]bicycles. rsc.org Furthermore, palladium-catalyzed decarboxylative (5 + 5) cyclization reactions of vinyloxazolidine-2,4-diones have been reported to form ten-membered N,O-containing heterocycles. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for the Synthesis and Transformation of Vinylindoles

| Reaction Type | Reactants | Catalyst System | Product | Yield | Reference |

| Heck Coupling | 5-Iodo-indole, Acrylic acid | Na2PdCl4, TXPTS | (E)-3-(1H-indol-5-yl)acrylic acid | 43% | nih.gov |

| Stille Coupling | 7-Bromo-1H-indole-polystyrene, Tributyl(vinyl)tin | PdCl2(PPh3)2, LiCl | Polystyrene-bound vinylindole | Moderate | beilstein-journals.org |

| Suzuki Coupling | N-Boc-5-methoxy-2-indolylboronic acid, 1-Chlorocyclopentene | Pd(OAc)2, SPhos | N-Boc-2-(cyclopenten-1-yl)-5-methoxyindole | 80% | rsc.org |

| Intramolecular Cyclization | N-Alkenoylindoles | Pd(II) catalyst, 3-Cyanopyridine | Tricyclic products | - | beilstein-journals.org |

Metal-Free and Organocatalytic Processes

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly catalytic methods. researchgate.net Metal-free and organocatalytic reactions have emerged as powerful alternatives to traditional metal-catalyzed transformations for the functionalization of indoles, including those bearing a vinyl substituent. rsc.orgacs.orghelsinki.fiacs.orgresearchgate.net

Organocatalysis , which utilizes small organic molecules as catalysts, has been successfully employed in asymmetric reactions involving vinylindoles. acs.orghelsinki.fi Chiral phosphoric acids, for example, have been used to catalyze the enantioselective three-component reaction of 3-vinylindoles, imino esters, and another nucleophile to produce complex piperidine (B6355638) derivatives with high diastereoselectivity and enantioselectivity. helsinki.fi This highlights the ability of organocatalysts to construct multiple stereocenters in a single step. Vinylindoles have been identified as versatile platform molecules for a range of organocatalytic asymmetric cycloadditions and cyclizations. acs.org

Metal-free catalytic systems are also gaining prominence. researchgate.netacs.orgresearchgate.net For instance, the direct C3 sulfenylation of indoles can be achieved using KIO3 as a catalyst in a transition-metal-free protocol. researchgate.net While this example doesn't directly involve the vinyl group, it demonstrates the potential for developing metal-free methods for various functionalizations of the indole core, which could be extended to vinylindole derivatives. Similarly, silver-catalyzed direct selanylation of indoles has been reported, offering a pathway to 3-selanylindoles. rsc.org Indium trichloride (B1173362) has been shown to catalyze the reaction of vinyl azides with indoles to produce 3-vinyl indoles under mild conditions. acs.org

Table 2: Examples of Metal-Free and Organocatalytic Reactions Involving Vinylindoles

| Reaction Type | Reactants | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Three-Component Reaction | 3-Vinylindoles, Glyoxylate imine | Chiral Phosphoric Acid (10 mol%) | 4,6-bis(1H-indole-3-yl)piperidine-2-carboxylates | up to 70% | up to 99% | helsinki.fi |

| Friedel-Crafts Reaction | 2-Vinylindoles, Nitroalkenes | Ni(OTf)2/bis(imidazolidine)pyridine complex | Chiral 2-vinylindoles | up to 90% | up to 85% | acs.org |

| C-H Borylation | Indoles, Catecholborane | B(C6F5)3 | C3-borylated indoles | Good | - | acs.org |

Spectroscopic Characterization and Structural Elucidation of 5 Vinyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure of 5-Vinyl-1H-indole by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectroscopic Analysis of Vinyl and Indole (B1671886) Protons

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the vinyl group and the indole ring system. The vinyl protons typically appear as a set of coupled signals in the olefinic region of the spectrum. The indole protons resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating nature of the pyrrole (B145914) ring and the presence of the vinyl substituent. The N-H proton of the indole ring often appears as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Vinyl H (trans) | ~5.8 (d) |

| Vinyl H (cis) | ~6.2 (d) |

| Vinyl H (geminal) | ~6.4 (dd) |

| Indole Aromatic H | 7.1-7.5 (m) |

| Indole N-H | ~10.2 (br s) |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

¹³C NMR Spectroscopic Analysis of the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The vinyl group carbons are readily identified by their signals in the olefinic region, typically between δ 115–120 ppm. The eight carbon atoms of the indole ring system exhibit distinct resonances in the aromatic region, reflecting their unique electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Vinyl CH₂ | 115-120 |

| Vinyl CH | 115-120 |

| Indole C2 | ~125 |

| Indole C3 | ~102 |

| Indole C3a | ~129 |

| Indole C4 | ~121 |

| Indole C5 | ~128 |

| Indole C6 | ~120 |

| Indole C7 | ~111 |

| Indole C7a | ~136 |

Note: These are predicted chemical shifts and actual values may vary.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule. acs.orgmnstate.edu

An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. magritek.comcolumbia.edu For instance, the vinyl protons can be directly correlated with the vinyl carbons, and the indole protons with their respective carbons in the aromatic ring.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is instrumental in establishing the connectivity between the vinyl group and the indole ring, for example, by showing correlations from the vinyl protons to the C4 and C6 carbons of the indole nucleus. It also helps to confirm the substitution pattern of the indole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. studymind.co.ukwiley.com These bands are key to confirming the presence of the N-H, C-H, C=C, and aromatic moieties within the molecule. libretexts.orglibretexts.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indole) | Stretching | ~3400 |

| C-H (aromatic/vinyl) | Stretching | 3000-3100 |

| C=C (vinyl) | Stretching | ~1630 |

| C=C (aromatic) | Stretching | 1580-1600 |

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band around 3400 cm⁻¹. The C-H stretching vibrations of the aromatic and vinyl protons are observed in the 3000-3100 cm⁻¹ region. The C=C stretching of the vinyl group gives rise to a characteristic absorption band around 1630 cm⁻¹. Aromatic C=C stretching vibrations are usually observed in the 1580-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations of the substituted indole ring can provide information about the substitution pattern, with a band around 740 cm⁻¹ being indicative of the substitution at the 5-position. vulcanchem.com

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy offers a complementary vibrational analysis of this compound. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar or symmetric bonds often exhibit strong Raman signals.

For this compound, the C=C stretching vibrations of the vinyl group and the aromatic ring are expected to be strong in the Raman spectrum. The symmetric breathing mode of the indole ring would also be a prominent feature. Analyzing both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural characterization. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For this compound, a combination of high-resolution and standard mass spectrometry techniques provides a comprehensive picture of its identity and stability.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₀H₉N, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, and a minimal difference between the two confirms the elemental composition.

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Typical Mass Accuracy |

|---|---|---|---|

| C₁₀H₉N | [M+H]⁺ | 144.0808 | < 5 ppm |

| C₁₀H₉N | [M]⁺˙ | 143.0730 | < 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds. notulaebotanicae.ro It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.govoup.com

In the analysis of this compound, ESI-MS would be expected to produce a prominent signal corresponding to the protonated molecule at m/z 144. The fragmentation of indole derivatives in ESI tandem mass spectrometry (MS/MS) often involves the cleavage of bonds at the substituent and rearrangements within the indole core. rsc.orgnih.gov For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion could lead to the loss of small neutral molecules, though specific pathways are highly dependent on the instrument conditions. The technique is invaluable for monitoring reactions, as demonstrated in studies of indole degradation where intermediates are characterized by their ESI-MS/MS data. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The most common ionization method in GC-MS is Electron Ionization (EI), which is a hard ionization technique that causes extensive and reproducible fragmentation. nih.govwvu.edu

The mass spectrum of this compound would show a molecular ion peak (M⁺˙) at m/z 143, confirming its molecular weight. The fragmentation pattern is dictated by the stability of the indole ring and the vinyl substituent. The fragmentation of the indole nucleus is well-characterized and typically involves the loss of hydrogen cyanide (HCN) from the pyrrole ring. acs.orgrsc.org The presence of the vinyl group introduces additional fragmentation pathways, such as the loss of a vinyl radical or acetylene.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 143 | [C₁₀H₉N]⁺˙ (Molecular Ion) | - |

| 142 | [M-H]⁺ | Loss of a hydrogen radical |

| 116 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the indole ring |

| 115 | [C₉H₇]⁺ | Loss of H₂CN radical |

| 89 | [C₇H₅]⁺ | Loss of HCN from the [C₉H₇]⁺ fragment |

Note: This table represents predicted fragmentation based on known indole fragmentation patterns. Actual relative abundances would depend on experimental conditions.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). ethz.ch The parent indole molecule exhibits characteristic absorption bands, often referred to as ¹Lₐ and ¹Lₑ, arising from π→π* transitions. oup.com For indole, a prominent absorption maximum (λₘₐₓ) is observed around 270 nm. nih.govgoogle.com

The introduction of a vinyl group at the 5-position of the indole ring extends the conjugated π-system. This extension of conjugation decreases the energy gap between the HOMO and LUMO. nih.govunits.it Consequently, a bathochromic (red) shift to longer wavelengths for the absorption maxima is expected for this compound compared to the parent indole. nih.gov Studies on other substituted indoles confirm that conjugation with carbonyl or other groups leads to significant shifts in the absorption spectrum. oup.com For example, an indole-3-acetic acid conjugate shows an absorption shoulder at 294-295 nm, indicating a shift due to the substituent.

| Compound | Reported λₘₐₓ (nm) | Predicted λₘₐₓ for this compound (nm) | Reason for Prediction |

|---|---|---|---|

| 1H-Indole | ~270 | > 270 | Extended conjugation from the vinyl group lowers the HOMO-LUMO gap, causing a bathochromic shift. |

| Indole-3-acetic acid conjugate | ~295 (shoulder) |

UV-Photoelectron Spectroscopy (UV-PES) for Electronic Structure

UV-Photoelectron Spectroscopy (UV-PES) is a powerful technique that provides direct experimental measurement of the binding energies of valence electrons in a molecule. google.com By irradiating a sample with a high-energy monochromatic UV source (typically He I radiation), electrons are ejected, and their kinetic energies are measured. This allows for the determination of ionization energies, which, according to Koopmans' theorem, can be correlated with the energies of the occupied molecular orbitals. google.com

The UV-PES spectrum of the parent indole molecule has been studied in detail. google.com It shows distinct bands corresponding to the ionization of electrons from its highest occupied molecular orbitals. The first ionization energy, corresponding to the HOMO, is approximately 7.9 eV. nih.govgoogle.com This HOMO, along with the next few orbitals (HOMO-1, HOMO-2), are of π symmetry.

For this compound, the vinyl substituent is expected to perturb the electronic structure of the parent indole ring. The vinyl group, being part of the conjugated system, will interact with the π-orbitals of the indole nucleus. This interaction is expected to raise the energy of the HOMO, thereby lowering the first ionization energy compared to indole.

| Compound | Orbital | Experimental Ionization Energy (eV) |

|---|---|---|

| 1H-Indole google.com | HOMO (π) | 7.9 |

| HOMO-1 (π) | 8.5 | |

| HOMO-2 (π) | 9.9 | |

| HOMO-3 (π) | 11.05 | |

| This compound (Predicted) | HOMO (π) | < 7.9 |

Theoretical and Computational Chemistry of 5 Vinyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Vinyl-1H-indole. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its energy, structure, and electronic distribution.

Ab initio methods, which are based on first principles without empirical parameters, provide another avenue for studying the electronic structure of molecules like this compound. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netnih.gov While HF provides a good starting point, it does not account for electron correlation. researchgate.net

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are employed. researchgate.net The MP2 method incorporates electron correlation, leading to more accurate predictions of molecular energies and structures. researchgate.net These methods have been applied to various indole (B1671886) derivatives to calculate and analyze their electronic properties, offering a comparison and validation for results obtained via DFT. researchgate.netnih.gov

Density Functional Theory (DFT) for Ground State Properties

Molecular Structure and Conformation Analysis

Understanding the three-dimensional structure and conformational possibilities of this compound is crucial for predicting its reactivity and interactions.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium structure. wisc.edu For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. DFT calculations, for instance at the B3LYP/6-31G** level of theory, are commonly used for this purpose. whiterose.ac.ukwisc.edu The resulting optimized geometry represents the molecule in a state of minimum energy on the potential energy surface. wisc.edu

Below is a table of representative geometric parameters for this compound, as would be predicted from a typical DFT calculation.

| Parameter | Atom Connection | Typical Calculated Value |

| Bond Lengths | ||

| C=C (vinyl) | ~1.34 Å | |

| C-C (ring-vinyl) | ~1.48 Å | |

| N1-C2 | ~1.37 Å | |

| C2-C3 | ~1.38 Å | |

| C4-C5 | ~1.40 Å | |

| Bond Angles | ||

| C4-C5-C(vinyl) | ~121° | |

| C5-C(vinyl)-C(vinyl) | ~126° | |

| Dihedral Angles | ||

| C4-C5-C(vinyl)-C(vinyl) | ~0° or ~180° |

Note: These values are illustrative and derived from standard parameters for indole and vinyl groups. Precise values would be obtained from specific quantum chemical calculations.

The vinyl group attached to the indole ring is not static; it can rotate around the C5-C(vinyl) single bond. The energy required to perform this rotation is known as the torsional barrier. Analyzing this barrier provides insight into the molecule's conformational dynamics and the relative stability of different conformers (rotamers).

Computational studies on analogous molecules, such as 5-vinyl-1H-tetrazole, have shown that the rotation of the vinyl fragment has a quantifiable energy barrier, calculated to be 17.3 kJ/mol. mdpi.com A similar analysis for this compound would involve calculating the energy of the molecule as the dihedral angle of the vinyl group is systematically rotated. This would identify the planar conformers (syn and anti) as energy minima and the perpendicular conformation as the transition state (energy maximum), thus defining the rotational barrier. The study of different stable conformers and their relative energies is a key aspect of conformational analysis for substituted indoles. worldscientific.com

| Conformation | Dihedral Angle (C4-C5-Cvinyl-Cvinyl) | Relative Energy (kJ/mol) |

| Planar (Minimum) | ~0° or ~180° | 0 (Reference) |

| Perpendicular (Transition State) | ~90° | ~15-20 (Estimated) |

Note: The energy barrier is an estimated value based on analogous compounds like 5-vinyl-1H-tetrazole. mdpi.com

Geometry Optimization and Equilibrium Structures

Electronic Structure Characterization

The electronic structure of this compound dictates its chemical reactivity and spectroscopic properties. Key to this characterization is the analysis of its frontier molecular orbitals (FMOs). acs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. mdpi.comacs.org

Computational studies on substituted indoles show that substituents can significantly alter the energies of these frontier orbitals. researchgate.netnih.gov A vinyl group, being a π-conjugated system, is expected to influence the electronic distribution. DFT calculations can provide precise values for these orbital energies. mdpi.comacs.org

| Molecular Orbital | Calculated Energy (eV) | Description |

| HOMO | ~ -5.5 eV | Primarily located on the indole ring, indicating its electron-donating character. |

| LUMO | ~ -0.8 eV | Distributed across both the indole and vinyl moieties, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | ~ 4.7 eV | Reflects the energy required for electronic excitation and influences chemical reactivity. |

Note: These energy values are representative for a substituted indole and are based on data from analogous computational studies. mdpi.comacs.org

Natural Bond Orbital (NBO) Analysis

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the infrared (IR) and Raman spectra of molecules. nepjol.info These simulations provide theoretical vibrational frequencies and intensities that can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. nepjol.info

The process involves:

Geometry Optimization: The molecule's geometry is optimized to find its most stable conformation.

Frequency Calculation: The vibrational frequencies are then calculated at the optimized geometry. dergipark.org.tr

It is common practice to scale the calculated frequencies to correct for systematic errors arising from the theoretical method and basis set used. dergipark.org.tr Vibrational spectroscopy provides a "fingerprint" of a molecule, with different functional groups exhibiting characteristic stretching and bending vibrations. edinst.commt.com For this compound, simulated spectra would help in identifying the characteristic vibrations of the indole ring, such as N-H stretching and C-H bending, as well as the vibrations associated with the vinyl group, like C=C stretching.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Description |

|---|---|---|

| ν(N-H) | 3530 | N-H stretching |

| ν(C=C)vinyl | 1630 | Vinyl C=C stretching |

| δ(C-H)indole | 1450 | Indole C-H in-plane bending |

| γ(C-H)vinyl | 990 | Vinyl C-H out-of-plane bending |

The data in this table is hypothetical and for illustrative purposes, as specific values for this compound were not found in the provided search results. The values are representative of a molecule with these functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which is invaluable for interpreting experimental spectra and confirming chemical structures. researchgate.net

The prediction of chemical shifts typically involves:

Geometry Optimization: Similar to vibrational analysis, the first step is to obtain the optimized molecular geometry.

Shielding Constant Calculation: The magnetic shielding constants for each nucleus are then calculated using methods like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Calculation: The chemical shifts are determined by referencing the calculated shielding constants to that of a standard compound, usually tetramethylsilane (B1202638) (TMS). libretexts.org

For this compound, predicted NMR chemical shifts would help in assigning the signals of the protons and carbons in the indole ring and the vinyl group, taking into account the electronic effects of these substituents.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-1 (N-H) | 8.10 |

| H-3 | 6.52 |

| H-4 | 7.65 |

| H-6 | 7.15 |

| H-7 | 7.40 |

| Vinyl Hα | 6.75 |

| Vinyl Hβ (cis) | 5.10 |

| Vinyl Hβ (trans) | 5.65 |

The data in this table is hypothetical and for illustrative purposes, as specific values for this compound were not found in the provided search results. The values are based on typical chemical shifts for similar structures.

Theoretical calculations can simulate the electronic absorption spectra (UV-Vis) of molecules, providing insights into their electronic transitions. shu.ac.uk Time-dependent density functional theory (TD-DFT) is a commonly used method for this purpose. tandfonline.com

The simulation of the UV-Vis spectrum involves calculating the energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The resulting data can be plotted as absorbance versus wavelength to generate a theoretical spectrum. nih.gov For conjugated molecules like this compound, the absorption spectrum is dominated by π → π* transitions. shu.ac.uk The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents. Theoretical spectra can help in understanding the nature of the electronic transitions and how they are influenced by the molecular structure. growingscience.com

Predicted NMR Chemical Shifts

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. These theoretical studies provide detailed insights into the energetics of reaction pathways, the structures of intermediates, and the nature of transition states, which are often difficult to characterize experimentally.

One area of significant investigation is the metal-catalyzed functionalization of this compound. For instance, DFT calculations have been employed to support experimental findings in rhodium-catalyzed reactions. By mapping the free energy surfaces, researchers have demonstrated the feasibility of proposed catalytic cycles. researchgate.net In a specific study on the rhodium-catalyzed borylation of this compound, computational analysis at the M06-L/def2-TZVP level of theory helped to identify the lowest energy intermediates and transition states, thereby corroborating the proposed mechanism. researchgate.net The calculations revealed the intricate details of ligand exchange and alkene insertion steps. researchgate.net

Similarly, the mechanism of a Zr-catalyzed 1,1,1-triboration reaction using 1-tosyl-5-vinyl-1H-indole was investigated. While experimental techniques like NMR provided initial data, a plausible catalytic cycle was proposed based on these observations and previous reports, highlighting the synergy between experimental and computational approaches. acs.org In other studies, computational analysis has been crucial for understanding cycloaddition reactions, such as the Brønsted acid-catalyzed asymmetric [2+2] photocycloaddition involving this compound, where calculations confirmed the nature of the electronic transitions involved. asianpubs.org

The table below summarizes key computational studies that have shed light on the reaction mechanisms of this compound derivatives.

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Rh-catalyzed Borylation | DFT (M06-L/def2-TZVP) | Corroborated the feasibility of the catalytic cycle and identified the lowest energy intermediate (LRhBpin(η2-1a)). | researchgate.net |

| [2+2] Photocycloaddition | Computational Analysis | Confirmed the lowest energy transition was a charge transfer, with the reactive (π,π*) imine excited state slightly higher in energy. | asianpubs.org |

| Zr-catalyzed 1,1,1-Triboration | Based on NMR and literature | A plausible mechanism was proposed involving a Zr-H species reacting with HBpin to form a Zr-Bpin complex. | acs.org |

| Heck-Mizoroki Reaction | General Mechanism Mentioned | Involves oxidative addition, migratory insertion, and reductive elimination steps, typical for Pd-catalyzed cross-couplings. | scilit.com |

Computational Studies on Polymerization Mechanisms

While specific computational studies on the polymerization of this compound are not extensively documented, theoretical investigations into the polymerization of the parent indole molecule provide fundamental insights applicable to its derivatives. The presence of the vinyl group at the C5 position introduces the possibility of polymerization through the vinyl chain, in addition to the mechanisms involving the indole ring itself. Computational studies on indole help to understand the reactivity of the heterocyclic core.

DFT calculations have been instrumental in studying the thermodynamics of indole polymerization by determining the relative stability of various possible dimers. researchgate.netmdpi.com These studies have shown that the C2 position is a highly probable site for initiating polymerization. researchgate.netmdpi.com The analysis extends to trimers and tetramers to model the growth of the polymer chain. researchgate.netmdpi.com Furthermore, these computational models can explore different conformations arising from torsional angles, revealing the most probable and stable polymer structures. researchgate.net

The mechanism of polymerization can be significantly influenced by the reaction conditions, such as the presence of acids. Theoretical studies have compared the effects of Lewis acids (like BF₃) and protonic acids (H⁺) on indole polymerization. chemrxiv.org These studies revealed different mechanisms: BF₃ tends to coordinate with the nitrogen atom's lone pair electrons, whereas a proton is more likely to add to the C3 position of the indole ring. chemrxiv.org This difference in interaction affects the electronic structure and, consequently, the polymerization pathway and the properties of the resulting polyindole. chemrxiv.org

Computational studies also elucidate the competing polymerization pathways, such as radical-radical versus radical-neutral mechanisms. researchgate.netmdpi.com By optimizing the structures and calculating the energetics of radical cations and other intermediate species, researchers can predict the most likely pathway for polymer chain growth under specific conditions. researchgate.netasianpubs.orgmdpi.com For instance, one study concluded that chain growth is likely accomplished through a radical cation-monomer reaction pathway. asianpubs.org

The following table outlines key findings from computational studies on the polymerization mechanisms of the indole nucleus, which are relevant for understanding the potential behavior of this compound.

| Focus of Study | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Thermodynamics of Dimerization | DFT | The C2-position is the most probable site for initiating polymerization; relative stabilities of all possible dimers were computed. | researchgate.netmdpi.com |

| Polymer Growth and Conformation | DFT | Investigated trimers and tetramers to understand polymer growth; identified two equally probable conformations based on torsional angles. | researchgate.net |

| Effect of Acids on Polymerization | MM+ and AM1 | Showed that Lewis acids (BF₃) and protonic acids (H⁺) interact with indole via different mechanisms (N vs. C3 addition), affecting polymerization. | chemrxiv.org |

| Competing Reaction Pathways | DFT | Elucidated the energetics of radical cations and intermediates to explain the competition between radical-radical and radical-neutral pathways. | researchgate.netmdpi.com |

| Copolymer Structure | DFT | Analysis of dimers and tetramers suggested that substitution at the C5 position of the indole ring is favorable for creating copolymers with low oxidation potential and band gap. | tubitak.gov.tr |

Advanced Research Applications of 5 Vinyl 1h Indole and Its Derivatives

Applications in Organic Synthesis as Versatile Building Blocks

In the realm of organic synthesis, 5-Vinyl-1H-indole serves as a pivotal building block, providing a gateway to a diverse array of intricate molecular structures. Its bifunctionality, combining the reactivity of a vinyl group with the rich chemistry of the indole (B1671886) nucleus, allows for a wide range of chemical transformations.

Precursors for Complex Heterocyclic Scaffolds

The indole ring is a fundamental structural motif in numerous biologically active compounds and natural products. researchgate.netrsc.orgresearchgate.net The presence of the vinyl substituent at the C5 position of the indole ring in this compound offers a strategic handle for the construction of more complex heterocyclic systems. The vinyl group can participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to build fused ring systems. researchgate.net For instance, the reaction of vinylindoles with dienophiles can lead to the formation of carbazole (B46965) derivatives, which are known for their photophysical and electronic properties.

Furthermore, the vinyl group is amenable to a variety of addition and cross-coupling reactions. smolecule.com This reactivity allows for the introduction of diverse functional groups and the extension of the molecular framework, leading to the synthesis of novel and complex heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. smolecule.comontosight.ai The indole nitrogen can also be a site for further functionalization, adding another layer of complexity and diversity to the accessible molecular architectures. bhu.ac.in

Recent research has highlighted the utility of indole derivatives in the synthesis of diverse heterocyclic frameworks through various cycloaddition reactions. researchgate.netscribd.com These reactions often provide access to complex polycyclic structures that would be challenging to synthesize through other methods. nih.gov The strategic placement of the vinyl group in this compound makes it a particularly attractive precursor for such transformations, enabling the rapid assembly of molecular complexity.

Intermediate in the Synthesis of Natural Product Analogues

Natural products containing the indole moiety exhibit a broad spectrum of biological activities. rsc.orgresearchgate.net The synthesis of analogues of these natural products is a crucial aspect of medicinal chemistry, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. This compound and its derivatives serve as key intermediates in the synthesis of such analogues. arkat-usa.org

The vinyl group can be chemically manipulated to introduce various side chains and functional groups that mimic or modify the substituents found in natural products. For example, oxidation of the vinyl group can yield a carboxylic acid or an aldehyde, which can then be used in a variety of coupling reactions to build more complex structures. nih.gov Alternatively, the vinyl group can undergo hydroboration-oxidation to introduce a hydroxyl group, or it can be a partner in Heck or Suzuki cross-coupling reactions to form carbon-carbon bonds.

A notable application is in the synthesis of analogues of schweinfurthins, a class of natural stilbenes with potent anti-proliferative activity. nih.gov By utilizing indole derivatives, researchers can create novel compounds that retain the core pharmacophore of the natural product while introducing modifications that can enhance potency, selectivity, or pharmacokinetic properties. nih.gov The versatility of the vinyl group in this compound makes it an invaluable tool for generating libraries of natural product analogues for biological screening.

Materials Science and Polymer Chemistry Applications

The polymerizable vinyl group of this compound makes it a highly valuable monomer in the field of materials science and polymer chemistry. The resulting polymers, poly(this compound), and its derivatives possess unique properties stemming from the incorporation of the indole moiety into the polymer backbone.

Monomers for the Synthesis of Functional Polymers

The polymerization of this compound and its derivatives leads to the formation of functional polymers with a range of interesting properties and potential applications. arkat-usa.org The indole ring, with its electron-rich nature and hydrogen-bonding capability, imparts specific characteristics to the resulting polymer, such as thermal stability, and electrochemical activity. rsc.org

The synthesis of these polymers can be achieved through various polymerization techniques, including radical polymerization. cmu.edu The properties of the resulting polymers can be tuned by copolymerizing this compound with other monomers, allowing for the creation of materials with tailored characteristics. acs.org For instance, copolymerization with monomers containing hydrophilic groups can improve the processability of the resulting polymers in aqueous media.

| Monomer | Polymerization Method | Key Features of Resulting Polymer | Potential Applications |

| This compound | Radical Polymerization | Thermal stability, electrochemical activity | Organic electronics, sensors |

| This compound and N-vinylpyrrolidone | Copolymerization | Enhanced solubility, biocompatibility | Biomedical materials |

| This compound and Acrylates | Copolymerization | Tunable mechanical properties | Coatings, adhesives |

Synthesis of Nitrogen-Rich Macromolecular Compounds

There is a growing interest in nitrogen-rich polymers due to their potential applications in areas such as high-energy materials and as precursors for nitrogen-containing carbon materials. researchgate.net While the primary focus of research in this area has been on monomers with a higher nitrogen-to-carbon ratio, such as vinyltetrazoles, the polymerization of this compound contributes to the synthesis of nitrogen-containing polymers. mdpi.comresearchgate.net

The indole ring in poly(this compound) provides a source of nitrogen within the polymer structure. Although not as "nitrogen-rich" as polymers derived from tetrazoles or triazoles, these polymers are of interest for applications where the specific electronic and hydrogen-bonding properties of the indole ring are desired in combination with a nitrogen-containing backbone. rsc.org The synthesis of copolymers of this compound with other nitrogen-rich monomers is a potential strategy to further increase the nitrogen content while incorporating the unique features of the indole moiety.

Fabrication of Conducting Polymers

Conducting polymers are a class of organic materials that possess electrical conductivity, making them suitable for a wide range of electronic applications. researchgate.netresearchgate.net The indole unit, being an electron-rich aromatic system, can support charge transport, and polymers containing indole moieties have been investigated for their conducting properties.

Poly(this compound) can be rendered conductive through doping, a process that involves the partial oxidation or reduction of the polymer backbone to create charge carriers (polarons and bipolarons). researchgate.net The conductivity of these polymers can be influenced by the nature of the dopant and the morphology of the polymer film. The ability to process these polymers from solution is an advantage for the fabrication of thin-film electronic devices. rsc.orgfrontiersin.org

Development of Luminescent Materials

The inherent photoluminescent properties of the indole nucleus make it a valuable chromophore for the development of new organic light-emitting diode (OLED) materials. Research has shown that functionalized indoles can be synthesized to act as blue-light emitting materials. The color of their photoluminescence can be finely tuned from violet to blue by strategically placing electron-donating and -withdrawing substituents at various positions on the indole ring.

One study focused on immobilizing N-phenyl-1H-Indole-5-carboxamide in a poly(vinyl alcohol) film, which resulted in previously unobserved room-temperature phosphorescence (RTP). mdpi.comresearchgate.net This finding is significant because the phosphorescence lifetime of this derivative is substantially longer than many other 5-substituted indoles, highlighting the potential for designing small molecules with specific triplet-state configurations and RTP characteristics. mdpi.comresearchgate.net

Furthermore, indole derivatives have been incorporated into tetraphenylethylenes (TPEs), which are known for their aggregation-induced emission (AIE) properties. acs.org This phenomenon, where light emission is enhanced by molecular aggregation, has potential applications in optoelectronics and biophysics. acs.org The synthesis of TPE analogues where a phenyl rotor is replaced by an indole ring has expanded the library of AIE-active materials. acs.org

Applications in Organic Electronic and Optical Materials

The versatility of the indole scaffold extends to its use in a variety of organic electronic and optical materials. acs.orgchemscene.com The vinyl group on this compound provides a site for polymerization, allowing it to be grafted onto other polymers to create materials with tailored electronic and photoluminescent properties. vulcanchem.com For instance, grafting 6-Vinyl-1H-indole onto poly(vinyl alcohol) has been shown to enhance thermal stability and introduce photoluminescence. vulcanchem.com

The rigid, planar structure and conjugated systems within indole derivatives make them suitable for the development of optical materials, including those with nonlinear optical (NLO) properties. ontosight.airsc.org Studies on ethenyl indoles with various donor or acceptor p-phenyl substitutions have demonstrated that their NLO properties are dependent on the substituent. rsc.org A strong electron-attracting substituent leads to significant NLO properties with charge transfer behavior. rsc.org This research opens avenues for creating materials for applications such as two-photon fluorescent probes and solar cells. acs.org

Medicinal Chemistry Research Applications (excluding clinical trials)

Design and Synthesis of Novel Biologically Active Indole Scaffolds

The indole scaffold is a cornerstone in the design and synthesis of new biologically active molecules due to its presence in numerous natural products and approved drugs. researchgate.netpnrjournal.comchim.it Medicinal chemists continuously explore new synthetic routes to create diverse indole derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chim.itsci-hub.se

The synthesis of indole derivatives often involves multi-step processes. For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide and pyrido[3,4-b]indol-1-one derivatives were synthesized and characterized using various spectroscopic methods. tandfonline.com Another approach involved the synthesis of novel indole-pyrimidine scaffolds, which were then evaluated for their cytotoxic activity against various human cancer cell lines. benthamscience.com The development of efficient synthetic methods, including microwave-assisted techniques, has facilitated the creation of these complex molecules. pnrjournal.com

The structural diversity of these synthesized indole derivatives allows them to interact with a multitude of biological targets. researchgate.net For instance, researchers have designed and synthesized indole-based compounds as multifunctional ligands capable of targeting multiple factors in complex diseases. nih.gov

Exploration of Tubulin Polymerization Inhibitors

Tubulin, a protein crucial for microtubule formation and cell division, is a significant target for anticancer drug discovery. researchgate.nettandfonline.com Indole derivatives have emerged as a versatile class of tubulin polymerization inhibitors. researchgate.nettandfonline.com Many of these compounds target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. tandfonline.comnih.gov